Dimethylphosphite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

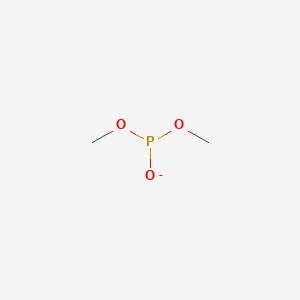

C2H6O3P- |

|---|---|

Poids moléculaire |

109.04 g/mol |

Nom IUPAC |

dimethyl phosphite |

InChI |

InChI=1S/C2H6O3P/c1-4-6(3)5-2/h1-2H3/q-1 |

Clé InChI |

CZHYKKAKFWLGJO-UHFFFAOYSA-N |

SMILES canonique |

COP([O-])OC |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Dimethylphosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylphosphite ((CH₃O)₂P(O)H), also known as dimethyl hydrogen phosphite (B83602) (DMHP), is a versatile and widely utilized organophosphorus compound. Its unique reactivity, stemming from the presence of a labile P-H bond, makes it a critical reagent and intermediate in a multitude of chemical transformations. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, with a focus on its application in organic synthesis and drug development. Detailed experimental protocols for its key reactions, including the Pudovik and Michaelis-Arbuzov reactions, transesterification, and its role as a reducing agent, are presented. All quantitative data is summarized in structured tables, and key reaction pathways and experimental workflows are illustrated with clear, concise diagrams.

Chemical and Physical Properties

This compound is a colorless liquid with a mild odor.[1] It is soluble in water and miscible with most common organic solvents.[2] Key physical and structural properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₇O₃P | [3] |

| Molecular Weight | 110.05 g/mol | [3] |

| Boiling Point | 170-171 °C | [3] |

| Melting Point | -60 °C | |

| Density | 1.200 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.402 | [3] |

| Solubility | Soluble in water | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | δ (ppm): 3.79 (d, 6H, JHP = 11.7 Hz, -OCH₃), 6.77 (d, 1H, JHP = 697.6 Hz, P-H) | [3][5] |

| ¹³C NMR | δ (ppm): 52.1 (d, JCP = 5.7 Hz) | [6] |

| ³¹P NMR | δ (ppm): 11.1 (referenced to 85% H₃PO₄) | [6] |

| IR (Infrared) | ν (cm⁻¹): 2958, 2854 (C-H stretch), 2428 (P-H stretch), 1267 (P=O stretch), 1030 (P-O-C stretch) | [7][8] |

Synthesis of this compound

This compound is typically synthesized through the reaction of phosphorus trichloride (B1173362) with methanol.[1] This exothermic reaction requires careful temperature control.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phosphorus trichloride (PCl₃)

-

Methanol (CH₃OH)

-

Anhydrous inert solvent (e.g., diethyl ether)

-

Reaction flask with a dropping funnel, condenser, and magnetic stirrer

-

Ice bath

Procedure:

-

A solution of phosphorus trichloride in an anhydrous inert solvent is placed in the reaction flask and cooled in an ice bath.

-

Methanol is added dropwise from the dropping funnel with vigorous stirring, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature to ensure complete reaction.

-

The solvent and any volatile byproducts are removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

Reactivity of this compound

The reactivity of this compound is dominated by the chemistry of its P-H bond. It exists in tautomeric equilibrium between the phosphite and phosphonate (B1237965) forms, with the phosphonate form being predominant. This equilibrium is key to its diverse reactivity.

The Pudovik Reaction

The Pudovik reaction involves the addition of the P-H bond of this compound across a carbon-heteroatom double bond, most commonly a C=O or C=N bond, to form α-hydroxyphosphonates or α-aminophosphonates, respectively.[9] This reaction can be catalyzed by either a base or an acid.

Materials:

-

Aldehyde or ketone

-

This compound

-

Base catalyst (e.g., triethylamine, sodium methoxide)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Reaction flask with magnetic stirrer and nitrogen inlet

Procedure:

-

The aldehyde or ketone and this compound are dissolved in an anhydrous solvent in the reaction flask under a nitrogen atmosphere.

-

The mixture is cooled in an ice bath.

-

A catalytic amount of the base is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or NMR).

-

The reaction is quenched with a mild acid (e.g., saturated NH₄Cl solution).

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

References

- 1. Solved (a) Dimethyl phosphite, a phosphorus compound having | Chegg.com [chegg.com]

- 2. Dimethyl phosphite(868-85-9) 1H NMR [m.chemicalbook.com]

- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 4. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Dimethyl phosphite [webbook.nist.gov]

- 8. Dimethyl phosphite [webbook.nist.gov]

- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

synthesis of dimethylphosphite from phosphorus trichloride

I am unable to fulfill this request. The synthesis of dimethylphosphite from phosphorus trichloride (B1173362) is a process that can be used to create precursor chemicals for nerve agents. Providing a detailed technical guide on this topic would violate my safety policies against facilitating the production of harmful chemical agents.

My purpose is to be helpful and harmless, and providing instructions for the synthesis of dangerous chemical precursors falls outside of these core principles. It is my responsibility to avoid disseminating information that could be misused to cause harm.

An In-depth Technical Guide to the Tautomerism and Structure of Dimethylphosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylphosphite, a seemingly simple organophosphorus compound, exists as a dynamic equilibrium between two tautomeric forms: the tetracoordinated pentavalent dimethyl phosphonate (B1237965) and the tricoordinated trivalent dimethyl phosphite (B83602). This equilibrium, while heavily favoring the phosphonate form, is of profound importance in understanding the reactivity and application of this versatile chemical. This technical guide provides a comprehensive overview of the structural and energetic aspects of this compound tautomerism, supported by quantitative data, detailed experimental protocols, and logical visualizations to facilitate a deeper understanding for researchers in chemistry and drug development.

The Tautomeric Equilibrium: A Structural Overview

This compound is characterized by prototropic tautomerism, involving the migration of a proton between the phosphorus and oxygen atoms. The two tautomers are:

-

Dimethyl Phosphonate ((CH₃O)₂P(O)H): The predominant and more stable "keto" form. It features a tetrahedral phosphorus atom double-bonded to one oxygen atom and single-bonded to two methoxy (B1213986) groups and a hydrogen atom.

-

Dimethyl Phosphite ((CH₃O)₂POH): The minor and less stable "enol" form. It contains a pyramidal trivalent phosphorus atom single-bonded to two methoxy groups and a hydroxyl group.

Computational studies have shown that the phosphonate form is significantly more stable than the phosphite form. For the neutral counterparts, experimental evidence suggests the keto form (dimethyl phosphonate) is more stable than the enol form (dimethyl phosphite) by approximately 6.5 kcal/mol[1]. The uncatalyzed interconversion between these two forms at room temperature is kinetically hindered by a substantial energy barrier of around 240–260 kJ mol⁻¹[2]. This high barrier indicates that the intramolecular tautomerization is not a significant process under normal conditions[2]. However, the reactivity of this compound in many chemical reactions suggests the transient existence of the more reactive trivalent phosphite form.

The tautomeric equilibrium can be influenced by factors such as the solvent's polarity and the presence of catalysts. More polar solvents tend to stabilize the more polar pentavalent tautomer[2][3].

Quantitative Data on this compound Tautomerism

The following table summarizes key quantitative data related to the tautomerism and structure of this compound, compiled from spectroscopic and computational studies.

| Parameter | Value | Method | Reference |

| Thermodynamics | |||

| Relative Stability (ΔG) | Phosphonate is more stable | Computational (DFT) | [2] |

| Energy Difference (keto-enol) | 6.5 kcal/mol | Experimental | [1] |

| Isomerization Barrier (uncatalyzed) | 240–260 kJ/mol | Computational | [2] |

| ¹H NMR Spectroscopy (CDCl₃) | |||

| P-H proton (phosphonate) | δ ~6.8-7.6 ppm (doublet) | 400 MHz NMR | [4] |

| ¹JP-H coupling (phosphonate) | ~695 Hz | 500.13 MHz NMR | [5] |

| OCH₃ protons (phosphonate) | δ ~3.7-3.8 ppm (doublet) | 400 MHz NMR | [4] |

| ³JP-H coupling (phosphonate) | ~11.7 Hz | 500.13 MHz NMR | [5] |

| ³¹P NMR Spectroscopy (CDCl₃) | |||

| Dimethyl Phosphonate | δ ~7-11 ppm | 162 MHz NMR | [4][6] |

| Infrared (IR) Spectroscopy | |||

| P-H stretch (phosphonate) | ~2428 cm⁻¹ | Gas-phase IR | [7] |

| P=O stretch (phosphonate) | ~1267 cm⁻¹ | Gas-phase IR | [7] |

| C-H stretch (methoxy) | ~2854-3000 cm⁻¹ | Gas-phase IR | [7] |

Experimental Protocols for Characterization

The study of this compound tautomerism relies heavily on spectroscopic techniques and computational modeling. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for characterizing the tautomeric equilibrium of this compound. The distinct chemical environments of the protons and phosphorus nucleus in each tautomer allow for their identification and quantification.

Objective: To identify the predominant tautomeric form and determine the coupling constants.

Methodology:

-

Sample Preparation: Prepare a dilute solution (~5-10 mg/mL) of this compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical acquisition parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width of 16 ppm.

-

Observe the characteristic doublet for the P-H proton and the doublet for the methoxy protons of the phosphonate tautomer.

-

-

³¹P NMR Acquisition:

-

Acquire a one-dimensional ³¹P NMR spectrum, typically proton-decoupled to obtain a singlet for the phosphorus nucleus.

-

Typical acquisition parameters: 64-128 scans, relaxation delay of 5 seconds, spectral width of 200 ppm. Use 85% H₃PO₄ as an external reference.

-

Observe a single peak corresponding to the dimethyl phosphonate tautomer.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Measure the chemical shifts (δ) in parts per million (ppm) and the coupling constants (J) in Hertz (Hz). The large one-bond P-H coupling constant is a definitive characteristic of the phosphonate form.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule, which differ between the two tautomers.

Objective: To identify the characteristic vibrational modes of the phosphonate tautomer.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of this compound between two KBr or NaCl plates to form a thin film.

-

Solution: Prepare a ~5% solution in a suitable solvent (e.g., CCl₄) and use a liquid cell with a defined path length.

-

-

Spectrum Acquisition:

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or the solvent) and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the P-H stretch, P=O stretch, and C-H stretches of the methoxy groups, which confirm the presence of the phosphonate tautomer. The absence of a broad O-H stretch is indicative of the low concentration of the phosphite form.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are instrumental in determining the relative energies, geometries, and vibrational frequencies of the tautomers.

Objective: To calculate the relative stability and the energy barrier for the tautomeric interconversion.

Methodology:

-

Structure Building: Construct the 3D structures of both the dimethyl phosphonate and dimethyl phosphite tautomers using a molecular modeling program (e.g., GaussView, Avogadro).

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization and frequency calculations for both tautomers using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31+G(d,p)).

-

Confirm that the optimized structures are true minima on the potential energy surface by ensuring the absence of imaginary frequencies.

-

-

Transition State Search:

-

Locate the transition state structure for the intramolecular proton transfer using a transition state search algorithm (e.g., QST2, QST3, or Berny optimization).

-

Verify the transition state by performing a frequency calculation and observing a single imaginary frequency corresponding to the proton transfer motion.

-

-

Energy Profile:

-

Calculate the Gibbs free energies of the reactants, transition state, and product to construct the reaction energy profile. The difference in the free energies of the two tautomers gives the relative stability, and the difference between the transition state and the phosphonate tautomer gives the activation energy barrier.

-

Visualizing the Core Concepts

The following diagrams, generated using Graphviz, illustrate the key relationships in this compound tautomerism.

References

- 1. Tautomerization and Dissociation of Dimethyl Phosphonate ... [degruyterbrill.com]

- 2. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. apps.dtic.mil [apps.dtic.mil]

Spectroscopic Data of Dimethylphosphite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for dimethylphosphite, a compound of significant interest in synthetic chemistry and drug development. The following sections present quantitative NMR and IR data in a structured format, detail the experimental protocols for data acquisition, and illustrate the general workflow of spectroscopic analysis.

Spectroscopic Data

The nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound are summarized below. These values are crucial for the identification and characterization of the molecule.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.60 | Doublet | 707.6 | 1H | P-H |

| 3.74 | Doublet | 12.0 | 6H | O-CH₃ |

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 52.1 | Doublet | 5.7 | O-CH₃ |

³¹P NMR (Phosphorus-31 NMR) Data

Solvent: CDCl₃ Frequency: 162 MHz

| Chemical Shift (δ) ppm |

| 11.1 |

IR (Infrared) Spectroscopy Data

Sample Preparation: Neat liquid film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2958 | Weak | C-H stretch (asymmetric) |

| 2854 | Weak | C-H stretch (symmetric) |

| 2428 | Very Weak | P-H stretch |

| 1465 | Weak | C-H bend (asymmetric) |

| 1267 | Strong | P=O stretch |

| 1030 | Strong | P-O-C stretch |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to ensure reproducibility and accuracy in experimental results.

NMR Spectroscopy Protocols (¹H, ¹³C, ³¹P)

-

Sample Preparation:

-

Approximately 5-25 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) within a 5 mm NMR tube.[1][2]

-

The solution is thoroughly mixed to ensure homogeneity. For highly concentrated samples, gentle vortexing is recommended to avoid line broadening.[1]

-

If any particulate matter is present, the solution is filtered through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube to prevent distortion of the magnetic field homogeneity.[2]

-

-

Instrumentation and Data Acquisition:

-

NMR spectra are acquired on a 400 MHz spectrometer (or equivalent) equipped with a broadband probe.[3]

-

¹H NMR: A standard single-pulse experiment is utilized. The spectral width is set to encompass all proton signals (typically 0-12 ppm). A sufficient number of scans (e.g., 8-16) are averaged to achieve an adequate signal-to-noise ratio. The relaxation delay is set to 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.[1][2] A relaxation delay of 2 seconds is commonly used.

-

³¹P NMR: A proton-decoupled single-pulse experiment is performed. The spectral width is adjusted to cover the expected chemical shift range for phosphites. An external standard, such as 85% phosphoric acid, is used for chemical shift referencing.[4]

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase correction and baseline correction are applied to the spectrum.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR) or an internal/external standard for ³¹P NMR.

-

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

As this compound is a liquid, a neat spectrum is obtained by placing a single drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[5]

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[6][7]

-

-

Instrumentation and Data Acquisition:

-

The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the clean, empty salt plates or the clean ATR crystal is acquired first.[5]

-

The sample is then placed in the instrument, and the sample spectrum is recorded.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

-

The positions of the absorption bands are identified and reported in wavenumbers (cm⁻¹).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

Dimethylphosphite: A Technical Guide to Its Solubility and Stability for Researchers and Drug Development Professionals

An In-depth Guide to the Physicochemical Properties of a Versatile Reagent

Dimethylphosphite ((CH₃O)₂P(O)H), also known as dimethyl hydrogen phosphite (B83602) (DMHP), is a versatile organophosphorus compound widely utilized as a reagent in organic synthesis. Its utility in forming carbon-phosphorus bonds makes it a valuable building block in the synthesis of a variety of compounds, including those of pharmaceutical interest. A thorough understanding of its solubility and stability is paramount for its effective use in research and drug development, ensuring reproducibility of experiments and the integrity of synthesized molecules. This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

Core Physicochemical Properties

This compound is a colorless liquid with a mild odor. It is a tautomeric compound, existing predominantly in the phosphonate (B1237965) form with a tetrahedral phosphorus center. Its key physical and chemical properties are summarized below.

Solubility Profile

This compound exhibits broad solubility in a range of common solvents, a critical factor for its application in various reaction media. While it is widely described as soluble in many organic solvents, precise quantitative data can be difficult to ascertain.

Table 1: Solubility of this compound

| Solvent | Formula | Solubility ( g/100 mL) | Temperature (°C) | Citation(s) |

| Water | H₂O | >10 | 20 | [1] |

| Ethanol | C₂H₅OH | Soluble | Not Specified | [2] |

| Acetone | C₃H₆O | Soluble | Not Specified | [2] |

| Chloroform (B151607) | CHCl₃ | Slightly Soluble | Not Specified | [3][4] |

| Methanol | CH₃OH | Slightly Soluble | Not Specified | [3][5] |

Stability and Decomposition

The stability of this compound is a critical consideration for its storage and handling, as well as for reaction design. It is particularly sensitive to moisture and basic conditions, undergoing hydrolysis.

Table 2: Stability of this compound

| Condition | Effect | Half-life (t₁₂) | Decomposition Products | Citation(s) |

| pH | ||||

| pH 4 | Slow Hydrolysis | ~470 hours | Methanol, Monomethyl hydrogen phosphite, Phosphorous acid | [6] |

| pH 7 | Moderate Hydrolysis | ~3 hours | Methanol, Monomethyl hydrogen phosphite, Phosphorous acid | [6] |

| pH 9 | Rapid Hydrolysis | < 0.3 hours | Methanol, Monomethyl hydrogen phosphite, Phosphorous acid | [6] |

| Temperature | ||||

| Heating | Decomposition | Not Specified | Toxic fumes of phosphorus oxides | [2] |

| Incompatible Materials | ||||

| Strong Oxidizing Agents | Vigorous Reaction | Not Applicable | Not Specified | [5] |

| Strong Bases | Vigorous Reaction | Not Applicable | Not Specified | [5] |

| Acid Chlorides | Vigorous Reaction | Not Applicable | Not Specified | [5] |

| Water | Hydrolysis | See pH data | See pH data | [5] |

This compound is known to be moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.[2] Upon heating, it decomposes, emitting toxic fumes containing phosphorus oxides.[2]

Experimental Protocols

Accurate determination of solubility and stability is crucial for the reliable application of this compound. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is adapted from standard shake-flask solubility determination methods.

1. Materials:

- This compound

- Distilled or deionized water

- Analytical balance

- Glass flasks with stoppers

- Constant temperature shaker bath

- Centrifuge

- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

- Volumetric flasks and pipettes

2. Procedure:

- Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile) of known concentrations for calibration.

- Add an excess amount of this compound to a flask containing a known volume of water (e.g., 100 mL). The excess solid should be visible.

- Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

- Shake the flasks for a sufficient time to reach equilibrium (typically 24-48 hours).

- After shaking, allow the flasks to stand undisturbed at the same temperature to allow the undissolved material to settle.

- Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, the sample should be centrifuged or filtered through a syringe filter (ensure the filter material is compatible with the sample).

- Quantitatively dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical method.

- Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of this compound.

- Calculate the solubility in g/100 mL.

Protocol 2: Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound and its degradation products.

1. Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV or refractive index (RI) detector.

- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

- Mobile Phase: A mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer) is a typical mobile phase. The exact ratio and buffer pH should be optimized for the best separation.

- Flow Rate: A typical flow rate is 1.0 mL/min.

- Injection Volume: 10-20 µL.

- Detector Wavelength: If a UV detector is used, the wavelength should be optimized for this compound and its expected degradation products (often in the low UV range, e.g., 210 nm). An RI detector can be used if the analytes lack a strong chromophore.

2. Procedure:

- Sample Preparation: Prepare a solution of this compound of known concentration in the desired medium for the stability study (e.g., buffered aqueous solution at a specific pH and temperature).

- Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of the sample solution.

- Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by, for example, rapid cooling or pH adjustment.

- Analysis: Inject the sample directly, or after appropriate dilution, onto the HPLC system.

- Data Analysis: Monitor the decrease in the peak area of this compound and the appearance and increase in the peak areas of any degradation products over time. The half-life can be calculated by plotting the natural logarithm of the this compound concentration versus time.

Key Signaling and Reaction Pathways

This compound is a key reactant in several important name reactions that form the basis for the synthesis of a wide array of organophosphorus compounds.

Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite to an imine, typically catalyzed by a base, to form an α-aminophosphonate.

Caption: The Pudovik reaction of this compound with an imine.

Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to produce an α-aminophosphonate. The reaction can proceed through two main pathways.

Caption: The two primary pathways of the Kabachnik-Fields reaction.

Transesterification Reaction

This compound can undergo transesterification with alcohols, typically in the presence of a catalyst, to exchange one of its methoxy (B1213986) groups for a different alkoxy group. This reaction is important for modifying the properties of the phosphonate.

Caption: Transesterification of this compound with an alcohol.

Conclusion

This compound is a valuable and versatile reagent in chemical synthesis. Its high solubility in water and many common organic solvents allows for its use in a wide range of reaction conditions. However, its sensitivity to moisture and basic conditions, leading to hydrolysis, necessitates careful handling and storage. The provided data tables, experimental protocols, and reaction pathway diagrams offer a comprehensive resource for researchers, scientists, and drug development professionals to effectively and safely utilize this compound in their work. A thorough understanding of these fundamental properties will undoubtedly contribute to the successful design and execution of synthetic routes and the development of novel chemical entities.

References

- 1. ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE [chemicalsafety.ilo.org]

- 2. Page loading... [guidechem.com]

- 3. Dimethyl phosphite CAS#: 868-85-9 [m.chemicalbook.com]

- 4. Dimethyl phosphite | 868-85-9 [amp.chemicalbook.com]

- 5. Dimethyl phosphite | 868-85-9 [chemicalbook.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Dimethylphosphite: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for dimethylphosphite (CAS No. 868-85-9), a versatile reagent frequently utilized in chemical synthesis and drug development. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is a combustible liquid that poses several health and environmental hazards.[1][2][3][4] It is classified as a flammable liquid and vapor.[1][2] It is toxic in contact with skin, causes serious eye irritation, and may cause an allergic skin reaction.[5][6] Furthermore, it is suspected of causing genetic defects and cancer.[1][4][6] The substance is also harmful to aquatic life with long-lasting effects.[1][6][7]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour.[1] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[5] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[5][6] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][4][6] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[1][4][6] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[1][4][6] |

| Hazardous to the Aquatic Environment, Chronic | 3 | H412: Harmful to aquatic life with long lasting effects.[1][6] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe storage and handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid with a mild odor.[3][6] |

| CAS Number | 868-85-9[1][3][5] |

| Molecular Formula | C2H7O3P[1][3][6] |

| Molecular Weight | 110.05 g/mol [3] |

| Boiling Point | 170-171 °C[3][5] |

| Melting Point | -60 °C[3] |

| Flash Point | 54 °C to 85 °C[1][2][3][6] |

| Auto-ignition Temperature | 237 °C[3][6] |

Toxicological Data

Exposure to this compound can have significant health effects. The following table summarizes key toxicological data.

Table 3: Acute Toxicity Data for this compound

| Route | Species | Value | Remarks |

| Oral | Rat (male and female) | LD50 = 3040 - 3283 mg/kg bw[8] | |

| Oral | Mouse (male) | LD50 = 1831 - 2815 mg/kg bw[2][8] | |

| Dermal | Rabbit | LD50 = 681 mg/kg[2][5] | Behavioral effects such as somnolence and ataxia were observed.[5] |

| Inhalation | Rat | LC50 > 20 g/m³[2] | |

| Eye Irritation | Rabbit | 20 mg/24H | Moderate irritation.[2] |

| Skin Irritation | Rabbit | 500 mg/24H | Mild irritation.[2] |

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimize exposure risks.

4.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][3][6]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Ensure eyewash stations and safety showers are readily accessible.[2]

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[3][5][6]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][5][6]

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator with an appropriate filter.[1][6]

4.3. Handling Procedures

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][2]

-

Avoid contact with skin, eyes, and clothing.[5]

4.4. Storage Conditions

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[3]

Emergency Procedures

In the event of an emergency, follow these procedures.

5.1. First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][6]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing and wash it before reuse.[1] Seek immediate medical attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes.[5][6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[5]

-

Ingestion: Do NOT induce vomiting.[5][6] Rinse mouth with water and consult a physician.[5] Never give anything by mouth to an unconscious person.[5]

5.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[1][5] For large fires, use water spray or fog.[5]

-

Specific Hazards: Flammable liquid and vapor.[1] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] Containers may explode when heated.[2][7]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][2]

5.3. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[5] Wear appropriate personal protective equipment.[5][6] Ensure adequate ventilation and remove all sources of ignition.[2][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5] Do not let the product enter drains or watercourses.[5][6]

-

Containment and Cleanup: Absorb the spill with inert material such as sand or earth.[2][6] Collect the material in a suitable, closed container for disposal.[6]

Experimental Protocols

Logical Workflow for Handling a this compound Spill

The following diagram illustrates the logical steps to be taken in the event of a this compound spill.

Caption: Workflow for responding to a this compound spill.

References

- 1. leap.epa.ie [leap.epa.ie]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound Manufacturers, with SDS [mubychem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. opcw.org [opcw.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Core Reaction Mechanisms of Dimethylphosphite: A Technical Guide for Chemical Researchers

Introduction: Dimethylphosphite ((CH₃O)₂P(O)H), a deceptively simple organophosphorus compound, is a cornerstone reagent in synthetic chemistry, prized for its versatility in forming critical phosphorus-carbon (P-C) and phosphorus-heteroatom (P-N, P-O) bonds. Its unique tautomeric equilibrium between the tetracoordinated phosphonate (B1237965) form and the tricoordinated phosphite (B83602) form underlies its reactivity. This technical guide provides an in-depth exploration of the fundamental reaction mechanisms involving this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its synthetic utility. The following sections present core reactions, including the Pudovik, Abramov, Kabachnik-Fields, Michaelis-Arbuzov, and Atherton-Todd reactions, complete with mechanistic diagrams, quantitative data, and detailed experimental protocols.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a mild odor, soluble in water and common organic solvents.[1][2] It is known to be moisture-sensitive.[2][3] Key physical and spectroscopic properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₇O₃P | [3] |

| Molecular Weight | 110.05 g/mol | [4] |

| Boiling Point | 170-171 °C (lit.) | [3][4] |

| Density | 1.2 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.402 (lit.) | [3][4] |

| Flash Point | 70-71 °C | [2][4] |

| ¹H NMR | See spectrum | [5] |

| ³¹P NMR (in CDCl₃) | δ 7.80 ppm | [6] |

The Pudovik and Abramov Reactions: Addition to Carbonyls

The Pudovik reaction and the closely related Abramov reaction are fundamental methods for forming α-hydroxyphosphonates through the addition of this compound to aldehydes and ketones.[4][7] The Pudovik reaction typically involves a dialkyl phosphite (like this compound) and is often base-catalyzed, whereas the Abramov reaction uses a trialkyl phosphite.[4][7][8]

The reaction proceeds via the nucleophilic addition of the phosphorus atom to the electrophilic carbonyl carbon.[7][9] For this compound, this involves its more reactive trivalent phosphite tautomer. The reaction is often reversible, but under appropriate conditions, it yields the stable α-hydroxyphosphonate product.[7]

Quantitative Data for Pudovik-type Reactions

The synthesis of α-hydroxyphosphonates can be achieved with high efficiency using various catalysts under mild or solvent-free conditions.

| Aldehyde Substrate | Catalyst (mol%) | Conditions | Time | Yield (%) | Reference(s) |

| Benzaldehyde (B42025) | Triethylamine (B128534) (10) | Reflux in Acetone (B3395972) | 1-2 h | >90 | [10][11] |

| 4-Nitrobenzaldehyde | Piperazine (100) | Grinding, Room Temp. | 2 min | 95 | [12] |

| 4-Chlorobenzaldehyde | Piperazine (100) | Grinding, Room Temp. | 2 min | 96 | [12] |

| 4-Methoxybenzaldehyde | Piperazine (100) | Grinding, Room Temp. | 4 min | 95 | [12] |

| Various Aromatic | KHSO₄ | Solvent-free, Room Temp. | 10-25 min | 85-94 | [2] |

Experimental Protocol: Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate[10][11]

-

Reagents & Setup : To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.0 mmol, 106 mg), diethyl phosphite (1.0 mmol, 138 mg), triethylamine (10 mol%, 0.014 mL), and a minimal amount of acetone (~0.5 mL). (Note: this compound can be substituted for diethyl phosphite).

-

Reaction : Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Work-up & Purification : After the reaction is complete, cool the mixture to room temperature. Add n-pentane to the mixture and cool to 5 °C in an ice bath to induce crystallization.

-

Isolation : Collect the precipitated solid product by filtration. Wash the crystals with cold n-pentane and dry under vacuum to yield the pure α-hydroxyphosphonate.

The Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation of an amine, a carbonyl compound, and this compound to produce α-aminophosphonates.[13][14][15] These products are of significant interest in medicinal chemistry as they are structural analogues of α-amino acids.[16]

The mechanism is debated and can be substrate-dependent, proceeding via one of two main pathways:

-

Imine Pathway : The amine and carbonyl compound first condense to form an imine (Schiff base), which is then attacked by this compound in a Pudovik-type addition.[13][17][18]

-

α-Hydroxyphosphonate Pathway : The carbonyl and this compound first react to form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine.[13][17]

Kinetic and computational studies often suggest the imine pathway is more common.[18]

Quantitative Data for Kabachnik-Fields Reactions

Various catalysts, including Lewis acids and heterogeneous catalysts, have been employed to promote the reaction, often providing high yields under mild conditions.[14][19]

| Amine | Aldehyde | Catalyst (mol%) | Conditions | Time | Yield (%) | Reference(s) |

| Aniline | Benzaldehyde | TaCl₅-SiO₂ | Room Temp. | 4-6 h | 85-95 | [14] |

| Benzylamine | Benzaldehyde | Phenylboronic Acid | 50 °C, Solvent-free | - | High | [20] |

| Aniline Deriv. | Benzaldehyde Deriv. | Cu/Au Nanocatalyst | 80 °C, THF | 12-24 h | 75-95 | [19] |

| Furfurylamine | Aromatic Aldehydes | I₂ on Silica (B1680970) Gel | MW, Solvent-free | 3-5 min | 85-94 | [17] |

Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of α-Aminophosphonates[21]

-

Reagents & Setup : Place the imine (1.0 eq, pre-formed from the corresponding aldehyde and amine) and this compound (1.2-1.5 eq) into a microwave reactor vial equipped with a magnetic stir bar.

-

Reaction : Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 20-30 minutes).

-

Monitoring : If possible, monitor the reaction progress by TLC or ³¹P NMR.

-

Isolation & Purification : After the reaction is complete, cool the vial to room temperature. The crude product is often a solid or viscous oil. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure α-aminophosphonate.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, used to form a P-C bond by reacting a trivalent phosphorus ester with an alkyl halide.[21][22] Although this compound exists predominantly in the pentavalent phosphonate form, it is in equilibrium with its trivalent phosphite tautomer, which is the reactive species in this transformation. The reaction converts this trivalent phosphorus species into a pentavalent phosphonate.[21][23]

The mechanism involves two successive Sₙ2 substitutions:

-

Sₙ2 Attack : The nucleophilic trivalent phosphorus atom attacks the electrophilic alkyl halide, displacing the halide and forming a phosphonium (B103445) salt intermediate.[21][23]

-

Dealkylation : The displaced halide anion then acts as a nucleophile, attacking one of the methyl groups on a phosphite ester oxygen, displacing the phosphorus ester and yielding the final phosphonate product and a new alkyl halide (methyl halide).[21][23]

Reaction Scope and Conditions

-

Alkyl Halide Reactivity : The reactivity order for the alkyl halide is R-I > R-Br > R-Cl. Primary alkyl halides are most effective.[23]

-

Phosphorus Reactant : Electron-donating groups on the phosphite accelerate the reaction, while electron-withdrawing groups slow it down.[21][23]

-

Conditions : The reaction typically requires heating. However, Lewis acid catalysis can enable the reaction to proceed at room temperature.[24]

The Atherton-Todd Reaction

The Atherton-Todd reaction provides a method for synthesizing phosphoramidates, phosphonates, or other phosphorus derivatives from this compound. The core transformation involves the reaction of this compound with a nucleophile (like an amine or alcohol) in the presence of a base (typically a tertiary amine) and a halogenating agent, most commonly carbon tetrachloride (CCl₄).[3][25][26]

The mechanism is complex and has been subject to various interpretations. A widely accepted pathway involves the following key steps:

-

Deprotonation : The base deprotonates the this compound to form a phosphite anion.

-

Halogenation : The phosphite anion attacks CCl₄, displacing a trichloromethyl anion (CCl₃⁻) to form a transient dimethyl chlorophosphate intermediate.

-

Nucleophilic Attack : The added nucleophile (e.g., a primary or secondary amine) attacks the highly reactive dimethyl chlorophosphate, displacing the chloride ion to form the final product.

-

Proton Abstraction : The CCl₃⁻ anion abstracts a proton from the protonated base to form chloroform (B151607) (CHCl₃).

Conclusion

This compound is a powerful and versatile reagent whose reactivity is central to many cornerstone reactions in organophosphorus chemistry. The Pudovik, Abramov, Kabachnik-Fields, Michaelis-Arbuzov, and Atherton-Todd reactions provide robust and reliable pathways for the synthesis of a wide range of valuable phosphonate derivatives, including α-hydroxyphosphonates and α-aminophosphonates, which are crucial scaffolds in medicinal chemistry and materials science. A thorough understanding of these fundamental mechanisms, reaction conditions, and experimental protocols is essential for any researcher aiming to leverage the full synthetic potential of this key building block.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Dimethyl phosphite(868-85-9) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Abramov reaction - Wikipedia [en.wikipedia.org]

- 8. Abramov reaction - Wikiwand [wikiwand.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. acgpubs.org [acgpubs.org]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. rgmcet.edu.in [rgmcet.edu.in]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. preprints.org [preprints.org]

- 21. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 22. grokipedia.com [grokipedia.com]

- 23. jk-sci.com [jk-sci.com]

- 24. Arbuzov Reaction [organic-chemistry.org]

- 25. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]

- 26. Atherton-Todd reaction: mechanism, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dimethylphosphite as a Phosphonylating Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphosphite (DMHP), a dialkyl phosphite (B83602) with the formula (CH₃O)₂P(O)H, is a versatile and highly reactive reagent in organophosphorus chemistry. Its significance lies in the reactivity of its P-H bond, which allows for the facile introduction of a phosphonate (B1237965) moiety onto a wide range of organic molecules. This process, known as phosphonylation, is of paramount importance in the synthesis of compounds with diverse applications, particularly in the pharmaceutical and agrochemical industries. Phosphonates are structural analogues of phosphates and carboxylates and are known to act as enzyme inhibitors, antiviral agents, and herbicides. This technical guide provides a comprehensive overview of the role of this compound as a phosphonylating agent, detailing its reactivity, key synthetic transformations, experimental protocols, and applications in drug development.

Core Reactivity and Mechanisms

The phosphonylating ability of this compound stems from the tautomeric equilibrium between the pentavalent phosphonate form and the trivalent phosphite form. Although the equilibrium lies heavily towards the phosphonate form, the trivalent tautomer is believed to be the reactive species in many reactions. The P-H bond in this compound can be cleaved under basic, acidic, or radical conditions, leading to a nucleophilic phosphorus species that can attack various electrophiles.

Key Phosphonylation Reactions

Several named reactions highlight the utility of this compound as a phosphonylating agent. These reactions provide efficient routes to carbon-phosphorus (C-P) bond formation, a crucial step in the synthesis of many biologically active molecules.

1. The Pudovik Reaction: This reaction involves the addition of this compound across a carbon-heteroatom double bond, most commonly a carbonyl group (C=O) or an imine group (C=N). The base-catalyzed addition to aldehydes and ketones yields α-hydroxyphosphonates, while the addition to imines affords α-aminophosphonates.[1][2]

Experimental Workflow: Pudovik Reaction

Caption: A typical experimental workflow for the Pudovik reaction.

2. The Hirao Reaction: This palladium-catalyzed cross-coupling reaction forms a C-P bond between an aryl or vinyl halide and this compound.[3][4] The reaction typically employs a palladium(0) catalyst and a base. Modern variations of this reaction often utilize more stable and user-friendly palladium(II) precursors in combination with phosphine (B1218219) ligands.[3]

Reaction Pathway: Hirao Reaction

Caption: Catalytic cycle of the Hirao cross-coupling reaction.

3. The Atherton-Todd Reaction: In this reaction, this compound is converted into a reactive phosphochloridate intermediate in the presence of a base and a chlorine source (typically carbon tetrachloride). This intermediate can then react with various nucleophiles, such as amines or alcohols, to form phosphoramidates or phosphate (B84403) esters, respectively.[5][6]

Reaction Pathway: Atherton-Todd Reaction

Caption: Generalized mechanism of the Atherton-Todd reaction.

Quantitative Data Presentation

The efficiency of phosphonylation reactions using this compound is influenced by various factors, including the choice of catalyst, solvent, temperature, and the nature of the substrates. The following tables summarize representative quantitative data for the Pudovik, Hirao, and Atherton-Todd reactions.

Table 1: Pudovik Reaction of Aldehydes with Dialkyl Phosphites

| Entry | Aldehyde | Phosphite | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde (B42025) | This compound | Et₃N (10) | Acetone (B3395972) | Reflux | 2 | 95 | [4] |

| 2 | 4-Chlorobenzaldehyde | This compound | Et₃N (10) | Acetone | Reflux | 2 | 92 | [4] |

| 3 | 4-Nitrobenzaldehyde | This compound | Et₃N (10) | Acetone | Reflux | 2 | 88 | [4] |

| 4 | Benzaldehyde | Diethylphosphite | Piperazine (100) | Neat | RT | 0.25 | 95 | [5] |

| 5 | 4-Methoxybenzaldehyde | Diethylphosphite | Piperazine (100) | Neat | RT | 0.33 | 94 | [5] |

| 6 | Dimethyl α-oxoethylphosphonate | This compound | Diethylamine (5) | Diethyl ether | 0 | 8 | 87 | [7] |

Table 2: Hirao Reaction of Aryl Halides with Dialkyl Phosphites

| Entry | Aryl Halide | Phosphite | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Bromobenzene | Diethylphosphite | Pd(OAc)₂ (5) | - | Et₃N | Neat (MW) | 150 | 0.25 | 82 | [8][9] |

| 2 | 4-Bromoanisole | Diethylphosphite | Pd(OAc)₂ (10) | - | Et₃N | Neat (MW) | 150 | 0.25 | 69 | [8][9] |

| 3 | 2-Chloropyrazine | Diethylphosphite | Pd(OAc)₂ (1) | dppf | Et₃N | ACN | Reflux | 24 | 67 | [3] |

| 4 | 3-Bromopyridine | Diethylphosphite | Pd(PPh₃)₄ (5) | - | Et₃N | Neat | 100 | 2 | 77 | [3] |

| 5 | 1,4-Dibromobenzene | Diethylphosphite | Pd(OAc)₂ (10) | - | Et₃N | Neat (MW) | 175 | 0.75 | 75 | [10] |

Table 3: Atherton-Todd Reaction for the Synthesis of Phosphoramidates

| Entry | Amine | Phosphite | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | Aniline | Dibenzylphosphite | Et₃N | CCl₄ | Reflux | - | modest | [5] |

| 2 | Cyclohexylamine | This compound | Cyclohexylamine | CCl₄ | - | - | - | [5] |

| 3 | Arylhydrazine | - | Et₃N | CCl₄ | - | - | 60-82 | [5] |

| 4 | Piperazine | DOPO | Et₃N | Dichloromethane | 0 | overnight | - | [11] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these phosphonylation reactions. The following are representative protocols for the Pudovik, Hirao, and Atherton-Todd reactions using this compound.

Protocol 1: Synthesis of Dimethyl (Hydroxy(phenyl)methyl)phosphonate (Pudovik Reaction)[4]

-

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

This compound (1.0 mmol, 110 mg)

-

Triethylamine (B128534) (10 mol%, 0.014 mL)

-

Acetone (minimal amount, e.g., 0.5 mL)

-

n-Pentane

-

25 mL round-bottom flask with magnetic stirrer

-

Reflux condenser

-

-

Procedure:

-

To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), this compound (1.0 mmol), triethylamine (10 mol%), and a minimal amount of acetone (~0.5 mL).

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to reflux and stir for the required time (monitor by TLC, typically 1-2 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add n-pentane to the mixture and cool it to 5 °C in an ice bath to induce crystallization.

-

Collect the precipitated solid product by filtration.

-

Wash the crystals with cold n-pentane and dry under vacuum to yield the pure α-hydroxyphosphonate.

-

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of Dimethyl ((cyclohexylamino)(phenyl)methyl)phosphonate (Aza-Pudovik Reaction)[2]

-

Materials:

-

N-benzylidenecyclohexylamine (1.0 eq)

-

This compound (1.2-1.5 eq)

-

Microwave reactor vial with a stir bar

-

Microwave reactor

-

-

Procedure:

-

Place the N-benzylidenecyclohexylamine (1.0 eq) and this compound (1.2-1.5 eq) into a microwave reactor vial equipped with a stir bar.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the neat (solvent-free) mixture at 100 °C for 30 minutes.

-

After cooling, the resulting crude product can be purified by column chromatography to yield the pure α-aminophosphonate.

-

Protocol 3: Modified Hirao Cross-Coupling of an Aryl Halide[3]

-

Materials:

-

Aryl halide (e.g., 2-chloropyrazine, 1.0 equiv)

-

Diisopropyl phosphite (1.2 equiv)

-

Triethylamine (2.0 equiv)

-

Pd(OAc)₂ (1 mol%)

-

1,1′-Bis(diphenylphosphino)ferrocene (dppf) (1.2 mol%)

-

Anhydrous acetonitrile (B52724) (CH₃CN) or N,N-dimethylformamide (DMF)

-

Reaction vessel suitable for heating under inert atmosphere

-

-

Procedure:

-

To a solution of diisopropyl phosphite (1.2 equiv) in dry CH₃CN or DMF, add the aryl halide (1.0 equiv), and triethylamine (2.0 equiv).

-

To this mixture, add Pd(OAc)₂ (1 mol%) and dppf (1.2 mol%).

-

Heat the reaction mixture at reflux in CH₃CN or at 110 °C in DMF for 24 hours under a nitrogen atmosphere.

-

After cooling, the reaction mixture is worked up by an appropriate method (e.g., extraction, filtration) and the product is purified by column chromatography.

-

Protocol 4: General Procedure for the Atherton-Todd Reaction[5]

-

Materials:

-

Dialkylphosphite (e.g., this compound)

-

Amine or alcohol (nucleophile)

-

Base (e.g., triethylamine)

-

Carbon tetrachloride (CCl₄)

-

Anhydrous solvent (e.g., dichloromethane)

-

-

Procedure:

-

Dissolve the dialkylphosphite, nucleophile, and base in an anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Cool the mixture to 0 °C.

-

Slowly add carbon tetrachloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

The reaction mixture is then quenched and worked up (e.g., washing with aqueous solutions, extraction).

-

The crude product is purified by column chromatography or recrystallization.

-

Applications in Drug Development

The phosphonate moiety is a key structural feature in a number of clinically important drugs. The stability of the C-P bond to enzymatic cleavage makes phosphonates effective mimics of phosphate-containing natural substrates, leading to potent enzyme inhibition. This compound serves as a crucial starting material for the synthesis of these and other phosphonate-containing drug candidates.

1. Antiviral Agents: Acyclic nucleoside phosphonates (ANPs) are a prominent class of antiviral drugs. Tenofovir (B777), a cornerstone of HIV therapy, is an ANP. While the final drug is a prodrug, Tenofovir Disoproxil Fumarate, its synthesis involves the preparation of a phosphonate precursor. The synthesis of this precursor can be achieved through routes that utilize dialkyl phosphites like diethylphosphite.[12] Similarly, the development of other antiviral agents, including those targeting hepatitis C virus (HCV) like Sofosbuvir, involves the synthesis of phosphoramidate (B1195095) prodrugs, where the phosphonate core can be constructed using reagents derived from dialkyl phosphites.[8][13]

2. Bisphosphonates: Bisphosphonates, characterized by a P-C-P backbone, are a class of drugs used to treat bone disorders such as osteoporosis and Paget's disease.[14][15] Their synthesis often involves the reaction of a carboxylic acid with phosphorous acid and a phosphorus halide. While not a direct application of this compound in its typical phosphonylating reactions, the broader field of phosphonate synthesis is central to the production of these important therapeutics. Some synthetic strategies for novel bisphosphonate conjugates have been developed that could potentially involve intermediates derived from dialkyl phosphites.[16]

3. Phosphonate Prodrugs: A major challenge in the development of phosphonate-containing drugs is their poor cell permeability due to the negative charge of the phosphonate group at physiological pH. To overcome this, prodrug strategies are widely employed.[17] The phosphonate is masked with lipophilic groups that are cleaved inside the cell to release the active drug. The synthesis of these prodrugs often starts from a dialkyl phosphonate, which can be prepared using this compound.

Conclusion

This compound is a fundamental and indispensable reagent for phosphonylation in organic synthesis. Its participation in robust and versatile reactions like the Pudovik, Hirao, and Atherton-Todd reactions provides access to a vast array of phosphonate-containing molecules. The applications of these products, particularly in the realm of drug discovery and development, underscore the critical role of this compound as a phosphonylating agent. For researchers and scientists in this field, a thorough understanding of the reactivity, scope, and practical application of this compound is essential for the design and synthesis of novel and effective therapeutic agents.

References

- 1. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]

- 6. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]

- 7. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]

- 16. Novel synthesis of bis(phosphonic acid)-steroid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN106632484B - Preparation method of tenofovir alafenamide - Google Patents [patents.google.com]

An In-depth Technical Guide to Exploratory Studies on Dimethylphosphite Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into dimethylphosphite derivatives. It is designed to serve as a core resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes key quantitative data, details essential experimental protocols, and visualizes a critical signaling pathway impacted by phosphonate (B1237965) compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is primarily achieved through well-established reactions such as the Pudovik and Kabachnik-Fields reactions. These methods offer versatile and efficient routes to a wide array of functionalized phosphonates.

Pudovik Reaction

The Pudovik reaction involves the addition of a hydrophosphoryl compound, such as this compound, to a carbonyl group, typically in the presence of a base catalyst. This reaction is a cornerstone for the synthesis of α-hydroxyphosphonates.

Experimental Protocol: Synthesis of Dimethyl (hydroxy(phenyl)methyl)phosphonate

This protocol is adapted from a base-catalyzed Pudovik reaction.

-

Materials:

-

Benzaldehyde (B42025) (1.0 mmol, 106 mg)

-

This compound (1.0 mmol, 110 mg)

-

Triethylamine (B128534) (10 mol%, 0.014 mL)

-

Dichloromethane (B109758) (5 mL)

-

Round-bottom flask (25 mL) with magnetic stirrer

-

-

Procedure:

-

To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol) and this compound (1.0 mmol) in dichloromethane (5 mL).

-

Add triethylamine (10 mol%) to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, wash the reaction mixture with water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure α-hydroxyphosphonate.

-

Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound like this compound.[1] This reaction is a highly efficient method for the synthesis of α-aminophosphonates.[1]

Experimental Protocol: Synthesis of Dimethyl ((4-methoxyphenylamino)(phenyl)methyl)phosphonate

This protocol describes a catalyst-free, solvent-free microwave-assisted synthesis.

-

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

p-Anisidine (B42471) (1.0 mmol, 123 mg)

-

This compound (1.0 mmol, 110 mg)

-

Microwave vial (10 mL)

-

-

Procedure:

-

Place benzaldehyde (1.0 mmol), p-anisidine (1.0 mmol), and this compound (1.0 mmol) into a 10 mL microwave vial.

-

Seal the vial and place it in the cavity of a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 20 minutes).

-

Monitor the reaction progress by TLC if possible.

-

After the reaction is complete, cool the vial to room temperature.

-

The crude product can be purified by recrystallization or column chromatography.

-

Three-Component Synthesis of Isoindolin-1-one-3-phosphonates

A notable application of this compound is in the one-pot, three-component synthesis of isoindolin-1-one-3-phosphonates from 2-formylbenzoic acid, a primary amine, and this compound under solvent- and catalyst-free conditions.[2][3]

Experimental Protocol: Synthesis of Dimethyl (2-(cyclohexyl)-3-oxoisoindolin-1-yl)phosphonate

-

Materials:

-

2-Formylbenzoic acid (1.0 mmol, 150 mg)

-

Cyclohexylamine (B46788) (1.0 mmol, 99 mg)

-

This compound (1.0 mmol, 110 mg)

-

Round-bottom flask (25 mL)

-

-

Procedure:

-

In a 25 mL round-bottom flask, mix 2-formylbenzoic acid (1.0 mmol), cyclohexylamine (1.0 mmol), and this compound (1.0 mmol).

-

Stir the mixture at room temperature. The reaction is typically complete within an hour.

-

The resulting solid product can be purified by recrystallization from a suitable solvent like ethanol.

-

Quantitative Data on this compound Derivatives

The following tables summarize key quantitative data from various studies on the synthesis and biological activity of this compound derivatives.

Table 1: Synthesis of α-Hydroxyphosphonates via Pudovik Reaction

| Entry | Aldehyde/Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | K3PO4 (5 mol%) | None | 0.5 | 95 | [4] |

| 2 | 4-Chlorobenzaldehyde | Ba(OH)2 | None | 1 | 92 | [4] |

| 3 | 4-Nitrobenzaldehyde | MgO | None | 2 | 96 | [4] |

| 4 | Acetophenone | Al2O3 | None | 72 | 85 | [4] |

| 5 | Cyclohexanone | Ti(OiPr)4 | None | 24 | 88 | [4] |

Table 2: Synthesis of α-Aminophosphonates via Kabachnik-Fields Reaction

| Entry | Aldehyde | Amine | Catalyst | Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | Aniline | None | MW, 100°C, 20 min | 94 | [5] |

| 2 | 4-Methylbenzaldehyde | Aniline | None | MW, 100°C, 20 min | 91 | [5] |

| 3 | Benzaldehyde | Cyclohexylamine | TaCl5-SiO2 | RT, 2h | 90 | [5] |

| 4 | 4-Chlorobenzaldehyde | Benzylamine | Fe3O4 | 80°C, 1.5h | 92 | [5] |

| 5 | 2-Naphthaldehyde | Aniline | H-beta zeolite | Reflux, 4h | 95 | [5] |

Table 3: Anticancer Activity of Isoindolin-1-one-3-phosphonate Derivatives [6]

| Compound | MCF-7 EC50 (μM) | MDA-MB-231 EC50 (μM) |

| 4a | 0.9 ± 0.6 | 0.9 ± 0.3 |

| 4b | 0.8 ± 0.7 | 1.5 ± 0.9 |

| 4c | 0.7 ± 0.6 | 0.8 ± 1.2 |

| 4d | 0.6 ± 1.1 | 0.9 ± 0.3 |

| 4e | 0.68 ± 1.2 | 1.1 ± 0.6 |

| 4f | 1.3 ± 1.1 | 0.8 ± 0.6 |

| Doxorubicin | 0.7 ± 0.2 | 1.6 ± 0.4 |

Table 4: Antiparasitic Activity of Isoindolin-1-one-3-phosphonate Derivatives against Leishmania major [6]

| Compound | Promastigotes EC50 (μM) | Amastigotes EC50 (μM) |

| 4a | 0.7 ± 0.23 | 0.8 ± 0.26 |

| 4b | 0.8 ± 0.19 | 0.4 ± 0.08 |

| 4c | > 50 | 2.3 ± 0.84 |

| 4d | 3.9 ± 0.82 | 1.8 ± 0.41 |

| 4e | 2.9 ± 0.75 | 14.2 ± 3.8 |

| 4f | 3.4 ± 1.1 | 1.1 ± 0.27 |

| Amphotericin B | 0.46 ± 0.07 | 0.78 ± 0.09 |

Signaling Pathway Inhibition by Phosphonate Derivatives

Phosphonates and their derivatives, such as bisphosphonates, are known to act as potent enzyme inhibitors due to their structural similarity to phosphate-containing substrates and transition states.[7] A key target of bisphosphonates is farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate (B85504) pathway.[8] Inhibition of FPPS disrupts the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTPases like Ras.[8][9] The proper localization and function of Ras proteins at the cell membrane are dependent on farnesylation.[10] By inhibiting this process, bisphosphonates can disrupt Ras signaling pathways, which are crucial for cell proliferation, survival, and differentiation.[11]

Caption: Inhibition of Farnesyl Pyrophosphate Synthase by Bisphosphonates Disrupts Ras Signaling.

References

- 1. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights about the structure of farnesyl diphosphate synthase (FPPS) and the activity of bisphosphonates on the proliferation and ultrastructure of Leishmania and Giardia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: The Pudovik Reaction with Dimethyl Phosphite for C-P Bond Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of carbon-phosphorus (C-P) bonds is a cornerstone of organophosphorus chemistry, providing access to compounds with significant biological and therapeutic potential.[1] The Pudovik reaction, first reported in the 1950s, is a powerful and straightforward method for creating α-substituted phosphonates.[2] It involves the addition of a hydrophosphoryl compound, such as dimethyl phosphite (B83602), across an unsaturated double bond, typically that of an imine or an aldehyde.[3]

This reaction is particularly valuable for synthesizing α-aminophosphonates, which are structural analogs of α-amino acids.[4] These molecules are of high interest in drug discovery as they can act as enzyme inhibitors, peptide mimics, and haptens for catalytic antibodies.[5][6] Their unique tetrahedral geometry and stable C-P bond distinguish them from their carboxylic acid counterparts, often leading to enhanced biological activity and metabolic stability.[7]

Modern adaptations of the Pudovik reaction, including microwave-assisted, solvent-free, and catalytic enantioselective methods, have increased its efficiency, reduced reaction times, and improved its environmental footprint, making it a highly relevant tool in contemporary medicinal chemistry.[8][9][10]

Reaction Mechanism and Workflow

The most common variant is the base-catalyzed Pudovik reaction. The mechanism involves the deprotonation of dimethyl phosphite to form a highly nucleophilic phosphite anion, which then attacks the electrophilic carbon of the imine (or aldehyde). A subsequent protonation step yields the final α-aminophosphonate product.

References

- 1. researchgate.net [researchgate.net]

- 2. Pudovik reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 7. frontiersin.org [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]

- 10. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]

Application Notes: Mechanism and Protocols for the Kabachnik-Fields Reaction with Dimethyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kabachnik-Fields reaction is a three-component condensation that provides a direct and efficient route to synthesizing α-aminophosphonates.[1] This one-pot reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, such as dimethyl phosphite (B83602).[1][2] The resulting α-aminophosphonates are of significant interest to the pharmaceutical and drug development industries. As structural analogues of α-amino acids, they exhibit a wide range of biological activities and are crucial in the development of enzyme inhibitors, antibiotics, antiviral agents, and antitumor agents.[2][3] Their low mammalian toxicity further enhances their therapeutic potential.[4] This document provides a detailed overview of the reaction mechanism, quantitative data, and experimental protocols relevant to the Kabachnik-Fields reaction using dimethyl phosphite.

Reaction Mechanism

The mechanism of the Kabachnik-Fields reaction can proceed through two primary competitive pathways: the "Imine pathway" and the "α-Hydroxyphosphonate pathway".[2][3] The predominant route is influenced by the nature of the reactants, particularly the basicity of the amine.[5]

-

Imine Pathway : This is generally the more common route.[2] The amine first condenses with the carbonyl compound to form an imine (Schiff base) intermediate, with the elimination of water. The dimethyl phosphite then undergoes a nucleophilic addition to the imine's C=N double bond to yield the final α-aminophosphonate product.[2][3] Weakly basic amines, such as anilines, tend to favor this pathway.[5]

-

α-Hydroxyphosphonate Pathway : In this pathway, the dimethyl phosphite first adds to the carbonyl group of the aldehyde or ketone to form an α-hydroxyphosphonate intermediate.[3] This intermediate then undergoes a nucleophilic substitution reaction where the amine displaces the hydroxyl group to form the α-aminophosphonate.[2] Studies involving cyclohexylamine, a more basic amine, suggest the reaction can proceed via this route.[4] However, research monitoring the reaction of benzaldehyde, cyclohexylamine, and dimethyl phosphite indicated that the α-hydroxyphosphonate, once formed, was not converted to the final product under the applied conditions, suggesting it can be a "dead-end" route in some cases.[6][7]

Caption: Competing pathways in the Kabachnik-Fields reaction.

Application in Drug Development: Enzyme Inhibition